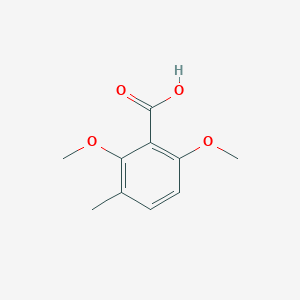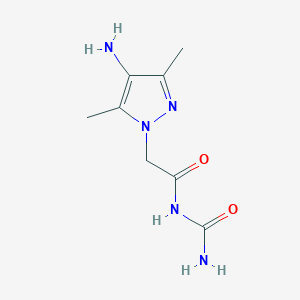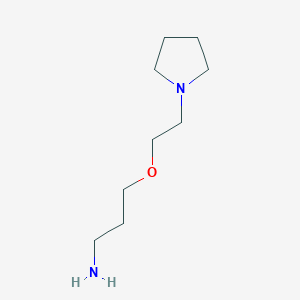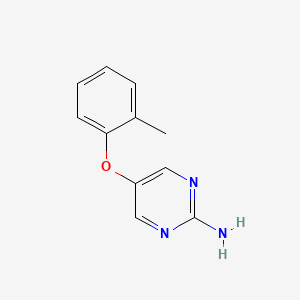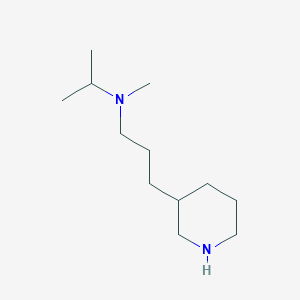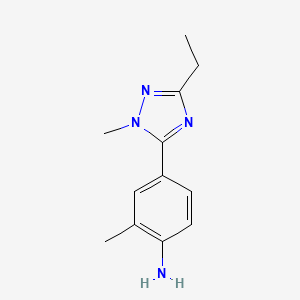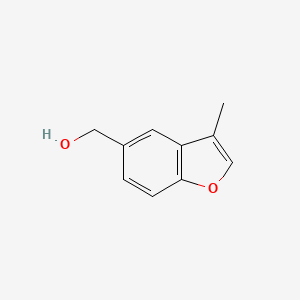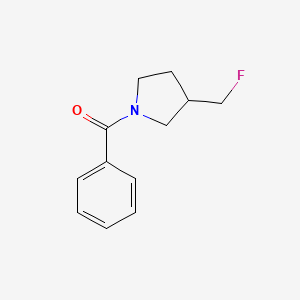
1-Benzoyl-3-(fluoromethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-3-(fluoromethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a benzoyl group and a fluoromethyl group
準備方法
The synthesis of 1-Benzoyl-3-(fluoromethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride as the acylating agent.
Fluoromethylation: The fluoromethyl group is introduced using fluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.
化学反応の分析
1-Benzoyl-3-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzoyl-3-(fluoromethyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active compounds, potentially targeting specific enzymes or receptors.
Material Science: This compound can be used in the synthesis of advanced materials with unique properties, such as enhanced stability or reactivity.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, providing insights into its potential therapeutic effects.
作用機序
The mechanism of action of 1-Benzoyl-3-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The benzoyl group may facilitate binding to hydrophobic pockets in proteins, while the fluoromethyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
1-Benzoyl-3-(fluoromethyl)pyrrolidine can be compared with similar compounds such as:
1-Benzoyl-3-methylpyrrolidine: Lacks the fluorine atom, which may result in different reactivity and stability.
1-Benzoyl-3-(chloromethyl)pyrrolidine:
1-Benzoyl-3-(bromomethyl)pyrrolidine: Similar to the chloromethyl derivative but with a bromine atom, affecting its reactivity and interactions.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H14FNO |
|---|---|
分子量 |
207.24 g/mol |
IUPAC名 |
[3-(fluoromethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H14FNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChIキー |
SQOOWSBKSPOKNX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CF)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



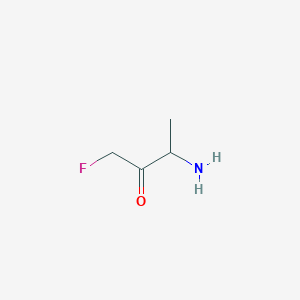
![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)
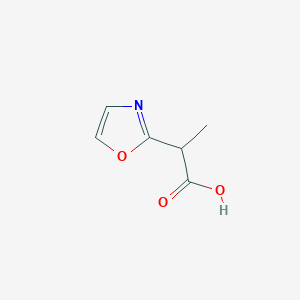
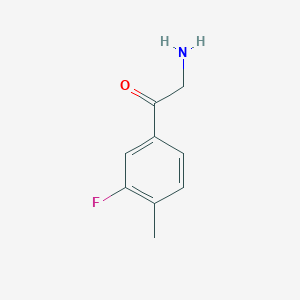
![6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15324572.png)
![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)
